3-Heptylthiophene
Overview
Description
3-Heptylthiophene is a thiophene derivative, a class of heterocyclic compounds that consist of a five-membered ring containing four carbon atoms and one sulfur atom. The 3-heptyl substituent indicates a seven-carbon alkyl chain attached to the third position of the thiophene ring. Thiophene derivatives are of significant interest due to their electronic properties, making them suitable for applications in conductive polymers and optoelectronic devices.
Synthesis Analysis
The synthesis of polythiophene derivatives, which would include polymers based on 3-heptylthiophene, can be achieved through various methods. For instance, a stable polymerizable precursor of poly(3-octylthiophene) (POT), which is structurally similar to 3-heptylthiophene, was synthesized from 3-octylthiophene and polymerized using palladium(II) acetate to achieve a high degree of regioregularity . Another synthesis method involves the Stille self-coupling reaction to produce polythiophene derivatives with conjugated side chains . Additionally, chemical polymerization using FeCl3 as the oxidizing agent has been employed to synthesize polythiophenes with various substituents . Novel organosynthetic techniques have also been developed for the synthesis of polythiophene and its derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic properties. For example, the cation radical of a dibutyl-terthiophene derivative exhibits a temperature-dependent crystal structure with columnar "slipped π-stacks" of cations, which is indicative of the strong π-π interactions that are also relevant to 3-heptylthiophene derivatives . The molecular structure of polythiophenes can be influenced by the nature of the substituents, as seen in the synthesis of poly(3-alkynylthiophene)s, where the alkynyl substituent leads to a layered structure that mimics an interdigitated polymer .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their properties. For instance, the hydroboration of poly(3-alkynylthiophene)s introduces vinylborane groups into the polymer, affecting its UV–vis spectra and charge transfer properties . The reactivity of 3-hydroxythiophene derivatives towards electrophiles and nucleophiles has been studied, showing that they can undergo O-alkylation and O-acylation with high regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. Polythiophenes with long alkyl side chains, such as poly(3-hexylthiophene), are soluble in common organic solvents and can form uniform films that exhibit high conductivity upon doping . The introduction of a double bond in the side chain of a polythiophene derivative affects its thermal stability and optoelectronic properties, as demonstrated by a comparative study with poly(3-hexylthiophene) . Polythiophenes with electron-withdrawing ester groups show distinct spectroscopic characteristics, including red-orange and red fluorescence .
Scientific Research Applications
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Field: Polymer Research
- Application : P3HT is used in blending with liquid crystals under magnetic field treatment .
- Method : The morphology, crystalline structure, and charge transport properties of P3HT binary blends with 4-cyano-4’-pentyl-terphenyl (5CT) and 5,5″-dioctyl-2,2’:5′2″-terthiophene (8TTP8) liquid crystals after magnetic field treatment were investigated .
- Results : The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .
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Field: Energy & Environmental Science
- Application : P3HT is used as a prototypical benchmark hole conductor material in Organic Photovoltaics (OPVs) .
- Method : Synthetic strategies to P3HT, particularly focusing on those leading to the regioregular form and discussing key physical and morphological properties .
- Results : P3HT remains of significant importance as a prototypical benchmark hole conductor material in OPVs .
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Field: Organic Solar Cells
- Application : P3HT is used as a model polymer for research in organic solar cells .
- Method : P3HT is popular despite its dissimilarity in many respects to the high-performing class of polymers based on the donor–acceptor (DA) motif .
- Results : P3HT has a low glass-transition temperature, is highly crystalline .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-heptylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18S/c1-2-3-4-5-6-7-11-8-9-12-10-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMHORDQCAXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110851-63-3 | |
Record name | Thiophene, 3-heptyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110851-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80340734 | |
Record name | 3-Heptylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptylthiophene | |
CAS RN |
65016-61-7 | |
Record name | 3-Heptylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065016617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Heptylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HEPTYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B6L18UYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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